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Shanghai, China - Clinical trial results for the antiviral agent Ziresovir have shown statistically

significant improvements in clinical outcomes and a greater reduction in viral load compared to

a placebo control in hospitalized infants with Respiratory Syncytial Virus (RSV) infection. The

pivotal Phase 3 AIRFLO trial, alongside a preceding Phase 2 study, provides robust evidence

of Ziresovir's potential as a key therapeutic option for this vulnerable patient population.

Ziresovir, an orally bioavailable inhibitor of the RSV fusion (F) protein, acts by preventing the

virus from entering host cells, a critical step in the viral lifecycle.[1] This mechanism effectively

curtails viral replication and spread within the respiratory tract.[1] The data from recent clinical

studies underscore the drug's efficacy and favorable safety profile.

Key Efficacy and Safety Findings
The Phase 3 AIRFLO trial, a multicenter, double-blind, randomized, placebo-controlled study,

enrolled infants and young children aged 1 to 24 months who were hospitalized with RSV

infection.[2][3] Participants were administered Ziresovir or a placebo twice daily for five days.

[2][3] The trial met its primary and key secondary endpoints, demonstrating Ziresovir's
superiority over placebo.

Efficacy Data
Key efficacy outcomes from the AIRFLO trial are summarized below:
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Efficacy
Endpoint

Ziresovir Placebo Difference P-value Citation(s)

Change in

Wang

Bronchiolitis

Clinical Score

at Day 3

-3.4 points -2.7 points -0.8 points 0.002 [2][3]

Change in

RSV Viral

Load at Day

5 (log₁₀

copies/mL)

-2.5 -1.9 -0.6 0.006 [2][4]

The Wang bronchiolitis clinical score is a composite measure of disease severity, with lower

scores indicating improvement. The significant reduction in this score for the Ziresovir group

indicates a more rapid resolution of clinical signs and symptoms associated with RSV infection.

[2] Furthermore, the substantial decrease in RSV viral load in the Ziresovir arm points to the

drug's potent antiviral activity.[2]

Safety Profile
Ziresovir was found to be well-tolerated with a safety profile comparable to that of the placebo.

The incidence of adverse events was similar between the two groups.

Safety Outcome Ziresovir Placebo Citation(s)

Drug-Related Adverse

Events
16% 13% [2][3]

Most Common

Adverse Events

Diarrhea (4%),

Increased liver-

enzyme level (3%),

Rash (2%)

Diarrhea (2%),

Increased liver-

enzyme level (3%),

Rash (1%)

[2][3]

No drug-related serious adverse events or deaths were reported in the Ziresovir group.[5]
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Experimental Protocols
AIRFLO Phase 3 Trial Design
The AIRFLO trial was a robustly designed study to evaluate the efficacy and safety of

Ziresovir.

Experimental Workflow of the AIRFLO Phase 3 Trial

Screening & Enrollment

Randomization (2:1 ratio)

Treatment Phase (5 days)

Endpoint Assessment

Hospitalized infants (1-24 months) with confirmed RSV infection

Randomization
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Oral Ziresovir (twice daily) Oral Placebo (twice daily)

Primary Endpoint:
Change in Wang Bronchiolitis

Clinical Score at Day 3

Secondary Endpoint:
Change in RSV Viral Load

at Day 5

Safety Monitoring:
Adverse Events
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Figure 1. Workflow of the AIRFLO Phase 3 Clinical Trial.

Inclusion Criteria: Hospitalized infants and young children (1 to 24 months of age) with

virologically confirmed RSV infection.
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Exclusion Criteria: Included co-infection with influenza or bacterial pneumonia, and known or

suspected immunodeficiency.[6]

Intervention: Participants were randomized in a 2:1 ratio to receive either Ziresovir (at a dose

of 10 to 40 mg, according to body weight) or a matching placebo, administered orally twice

daily for five days.[2][3]

Wang Bronchiolitis Clinical Score
The primary efficacy endpoint was the change from baseline to day 3 in the Wang bronchiolitis

clinical score. This score assesses the severity of bronchiolitis based on four clinical signs:

respiratory rate, wheezing, chest retractions, and general condition. Each sign is scored from 0

to 3, with a total possible score ranging from 0 to 12. A higher score indicates greater severity.

RSV Viral Load Quantification
The key secondary endpoint was the change in RSV viral load from baseline to day 5. This was

determined from nasopharyngeal samples using a quantitative real-time reverse transcription-

polymerase chain reaction (qRT-PCR) assay. The general steps for this methodology are as

follows:

Sample Collection: Nasopharyngeal swabs or aspirates are collected from the participants.

RNA Extraction: Viral RNA is extracted from the collected samples.

qRT-PCR: The extracted RNA is subjected to a one-step qRT-PCR assay. This involves

reverse transcription of the viral RNA to complementary DNA (cDNA), followed by real-time

PCR amplification of a specific target gene of RSV.

Quantification: The viral load is quantified by comparing the amplification cycle threshold (Ct)

values of the clinical samples to a standard curve of known viral copy numbers. The results

are typically expressed as log₁₀ copies per milliliter (copies/mL) of the sample.

Mechanism of Action: RSV F Protein Inhibition
Ziresovir's mechanism of action is targeted at the RSV fusion (F) protein, which is essential for

the virus to enter host cells. By inhibiting the F protein, Ziresovir prevents the fusion of the viral

envelope with the host cell membrane.
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Mechanism of Action of Ziresovir
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Figure 2. Ziresovir's Inhibition of RSV F Protein-Mediated Fusion.

This targeted inhibition not only prevents the initial infection of cells but also blocks the

formation of syncytia, which is the fusion of infected cells with neighboring healthy cells, a

hallmark of RSV pathology.

Conclusion
The clinical trial data for Ziresovir provides compelling evidence of its efficacy and safety in

treating hospitalized infants with RSV. The significant reduction in both clinical symptoms and

viral load, coupled with a favorable safety profile, positions Ziresovir as a promising and much-

needed therapeutic intervention for this common and potentially severe respiratory infection in
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young children. Further evaluation in broader international trials is anticipated to confirm these

findings.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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